molecular formula C7H6F3N3O2 B1366215 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine CAS No. 2078-01-5

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B1366215
CAS RN: 2078-01-5
M. Wt: 221.14 g/mol
InChI Key: WQRYZWVAWJMKPB-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is a chemical transformation product . It is used as an active pharmaceutical intermediate . The molecular formula of this compound is C7H6F3N3O2 .


Synthesis Analysis

A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . The reaction mixture was filtrated through a plague of Celite® to remove Pd–C, and the volatile components were evaporated in vacuo .


Chemical Reactions Analysis

The synthesis of diaminobenzene derivatives is widely known. They are important starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds . Benzene-1,2-diamine-based organocatalysts were prepared in a three-step synthesis from (S)-quininamine and 1-fluoro-2-nitrobenzene .

Scientific Research Applications

Synthesis and Photodegradation

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine has been utilized in the synthesis of polyimides. These polyimides exhibit positive working image upon light irradiation. The nitro group in the ortho position of the benzene ring of the diamine moiety significantly improves the photolytic decomposability of polymers (Feng et al., 1997).

Amination and Reduction Processes

This compound has been used as a precursor in the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles through direct amination and reduction processes (Pastýříková et al., 2012).

Soluble Fluoro-Polyimides Synthesis

Soluble fluoro-polyimides, synthesized from fluorine-containing aromatic diamines like 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine, are used for creating high-quality films with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).

Synthesis of Fluorine-Containing 1,2-Diamines

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is involved in the synthesis of trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids, showcasing its versatility in producing various organic compounds (Korotaev et al., 2009).

Development of Unsymmetrical Diamine Monomers

This compound has been used to prepare new unsymmetrical diamine monomers containing both the benzimidazole ring and trifluoromethyl group. These monomers are polymerized to create polyimides that are soluble in aprotic polar solvents, with enhanced solubility without decreasing their physical properties (Choi et al., 2008).

Nucleophilic Aromatic Substitution

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine has been involved in nucleophilic aromatic substitution reactions to form novel (pentafluorosulfanyl)benzenes with 3,5-disubstitution patterns (Ajenjo et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYZWVAWJMKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174860
Record name 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine

CAS RN

2078-01-5
Record name 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRO-5-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V6ZFH32HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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